molecular formula C16H13ClO B7731735 (2E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one CAS No. 13565-39-4

(2E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No. B7731735
CAS RN: 13565-39-4
M. Wt: 256.72 g/mol
InChI Key: WSEZVGWJTWBTQK-IZZDOVSWSA-N
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Description

(2E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H13ClO and its molecular weight is 256.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Analysis:

    • The compound has been synthesized through Claisen-Schmidt condensation reactions, characterized by FT-IR, elemental analysis, and X-ray diffraction studies. The intra-molecular hydrogen bond C-H⋯O is observed in the structure, and the crystal is stabilized by weak intermolecular interactions (Salian et al., 2018).
    • Another study synthesized a series of similar compounds involving chalcone moieties, analyzed their structure using chemical tests and spectral characterizations (Tayade & Waghmare, 2016).
  • Electronic and Optical Properties:

    • Investigations on similar compounds showed that the first hyperpolarizability of these compounds is significant, suggesting potential applications in non-linear optics. The HOMO-LUMO transition indicates electron density transfer between different parts of the molecule (Najiya et al., 2014).
    • Another study focused on analyzing the molecular structure, FT-IR, and electronic properties, finding that the compound exhibits interesting electronic behavior which could be relevant for material sciences (Adole et al., 2020).
  • Antimicrobial Applications:

    • Research on a similar compound demonstrated moderate antimicrobial activity against selected pathogens, indicating potential pharmaceutical applications (Sadgir et al., 2020).
  • Nonlinear Optical Properties:

    • Studies on non-centrosymmetric donor-acceptor chalcone derivatives, including compounds structurally similar to (2E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, have shown promising nonlinear optical properties. This suggests potential applications in optoelectronic devices (Shkir et al., 2019).

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-11H,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEZVGWJTWBTQK-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001196141
Record name (2E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001196141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one

CAS RN

13565-39-4, 37620-37-4
Record name (2E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13565-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001196141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-4'-METHYLCHALCONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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